molecular formula C20H23ClN2 B3085102 N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride CAS No. 115174-34-0

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride

Cat. No.: B3085102
CAS No.: 115174-34-0
M. Wt: 326.9 g/mol
InChI Key: HTAHYGLUIPCLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride is a complex organic compound with a molecular structure that includes a carbazole core, a benzyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride typically involves multiple steps, starting with the formation of the carbazole core. The process may include the following steps:

  • Formation of the Carbazole Core: This can be achieved through the cyclization of o-aminophenols with aldehydes or ketones.

  • Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions may use continuous flow reactors or other advanced techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carbonyl derivatives.

  • Reduction: Reduction reactions can reduce the carbazole core or other functional groups present in the molecule.

  • Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed:

  • Oxidation Products: Carbonyl derivatives such as ketones and aldehydes.

  • Reduction Products: Reduced forms of the carbazole core or other functional groups.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride can be compared with other similar compounds, such as:

  • Carbazole: A simpler analog without the benzyl and methyl groups.

  • N-benzylcarbazole: A compound with a similar structure but lacking the methyl group.

  • 6-methylcarbazole: A compound with a similar structure but lacking the benzyl group.

Properties

IUPAC Name

N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2.ClH/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15;/h2-4,6-7,10-12,19,21-22H,5,8-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAHYGLUIPCLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride
Reactant of Route 2
Reactant of Route 2
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride
Reactant of Route 3
Reactant of Route 3
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride
Reactant of Route 4
Reactant of Route 4
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride
Reactant of Route 5
Reactant of Route 5
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride
Reactant of Route 6
Reactant of Route 6
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.